molecular formula C20H12BrN3O5S3 B2706671 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate CAS No. 877643-06-6

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate

Cat. No.: B2706671
CAS No.: 877643-06-6
M. Wt: 550.42
InChI Key: PKNADVPWPKNZGW-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate is a synthetic compound of interest in various scientific disciplines due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, making it an intriguing subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate typically involves multiple steps:

  • Formation of the thiophene-2-carboxamido intermediate: : This step often requires a reaction between thiophene-2-carboxylic acid and an amine to form the amide bond.

  • Synthesis of the 1,3,4-thiadiazole ring: : This ring is usually constructed by reacting the intermediate with thiourea under specific conditions.

  • Assembly of the pyran structure: : The formation of the 4H-pyran ring involves a cyclization reaction, often catalyzed by acidic or basic conditions.

  • Final coupling reactions: : The completed pyran ring is then reacted with 4-bromobenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above steps to enhance yield and purity. Large-scale synthesis would also require consideration of reaction times, temperatures, and the potential for using continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene and thiadiazole moieties.

  • Reduction: : Reduction reactions may target the oxo group or the 4H-pyran ring.

  • Substitution: : Various substitution reactions can occur on the aromatic rings, depending on the presence of activating or deactivating groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenation using reagents like N-bromosuccinimide (NBS) or nucleophilic substitutions using strong nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include derivatives with modified aromatic rings, altered redox states, and various substituted functional groups.

Scientific Research Applications

The compound is utilized in numerous scientific research fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its pharmacological effects and potential therapeutic applications.

  • Industry: : Considered for applications in materials science due to its structural properties.

Mechanism of Action

Molecular Targets and Pathways

While the exact mechanism of action can vary, potential pathways include:

  • Binding to biological macromolecules: : Such as proteins or DNA, leading to alterations in biological function.

  • Inhibition of enzymes: : That are critical for cellular processes.

  • Induction of reactive oxygen species (ROS): : Which can lead to cellular damage and apoptosis.

Comparison with Similar Compounds

Similar compounds to 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate include other heterocyclic compounds that feature thiophene, thiadiazole, or pyran rings. What sets this compound apart is its specific combination of these rings and functional groups, which confer unique chemical reactivity and potential biological activity.

List of Similar Compounds

  • 5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl derivatives

  • 4H-pyran-3-yl benzoates

  • Substituted thiadiazoles

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN3O5S3/c21-12-5-3-11(4-6-12)18(27)29-15-9-28-13(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-2-1-7-30-16/h1-9H,10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNADVPWPKNZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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